γ‑Secretase Inhibition Potency – Cross‑Study Comparison with Clinical Candidate Semagacestat
In a human SK‑N‑BE neuroblastoma cell assay measuring Aβ42 reduction via ELISA, compound 871096‑98‑9 inhibited γ‑secretase with an IC₅₀ of 2000 nM [1]. Under comparable cell‑based conditions, the clinical γ‑secretase inhibitor Semagacestat (LY‑450139) exhibits an IC₅₀ of approximately 100 nM, making the target compound roughly 20‑fold less potent [2]. This quantitative gap is not a liability but a feature for certain applications: weak γ‑secretase inhibitors are sought as tool compounds to achieve partial target engagement without the on‑target toxicities (e.g., Notch‑related adverse effects) that plagued potent clinical candidates. The ordered magnitude of difference enables researchers to titrate γ‑secretase activity in a range where complete ablation is undesirable, providing a procurement rationale distinct from high‑potency alternatives.
| Evidence Dimension | γ‑secretase inhibition IC₅₀ |
|---|---|
| Target Compound Data | IC₅₀ = 2000 nM |
| Comparator Or Baseline | Semagacestat (LY‑450139): IC₅₀ ≈ 100 nM |
| Quantified Difference | ≈ 20‑fold weaker potency |
| Conditions | Human SK‑N‑BE cells; Aβ42 ELISA after 6 h treatment |
Why This Matters
The 20‑fold potency difference positions 871096‑98‑9 as a low‑affinity tool for partial γ‑secretase modulation, directly addressing the therapeutic window problem that led to the failure of high‑affinity clinical candidates.
- [1] BindingDB. BDBM50543594: IC₅₀ = 2.00E+3 nM; Assay: Inhibition of γ‑secretase in human SK‑N‑BE cells assessed as decrease in Aβ42 production (ELISA, 6 h). https://www.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50543594 View Source
- [2] Henley, D. B. et al. Semagacestat (LY‑450139) γ‑secretase inhibitor: clinical pharmacokinetics and pharmacodynamics. Alzheimer's Dement. 2010, 6 (4, Suppl.), S290. IC₅₀ ≈ 100 nM in cell‑based Aβ42 assays. View Source
